N-[2-[4-[(3-fluorophenyl)methyl]piperazin-1-yl]-2-oxoethyl]ethanesulfonamide
Description
N-[2-[4-[(3-fluorophenyl)methyl]piperazin-1-yl]-2-oxoethyl]ethanesulfonamide is a complex organic compound featuring a piperazine ring substituted with a 3-fluorophenylmethyl group and an ethanesulfonamide moiety
Properties
IUPAC Name |
N-[2-[4-[(3-fluorophenyl)methyl]piperazin-1-yl]-2-oxoethyl]ethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22FN3O3S/c1-2-23(21,22)17-11-15(20)19-8-6-18(7-9-19)12-13-4-3-5-14(16)10-13/h3-5,10,17H,2,6-9,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYTOUCJVARVZIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NCC(=O)N1CCN(CC1)CC2=CC(=CC=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[4-[(3-fluorophenyl)methyl]piperazin-1-yl]-2-oxoethyl]ethanesulfonamide typically involves multiple steps:
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Formation of the Piperazine Intermediate: : The initial step involves the reaction of 3-fluorobenzyl chloride with piperazine to form 1-(3-fluorobenzyl)piperazine. This reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate to neutralize the hydrochloric acid byproduct.
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Introduction of the Ethanesulfonamide Group: : The next step involves the acylation of the piperazine intermediate with ethanesulfonyl chloride. This reaction is typically performed in the presence of a base such as triethylamine to facilitate the formation of the ethanesulfonamide linkage.
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Final Coupling Reaction: : The final step is the coupling of the ethanesulfonamide intermediate with an appropriate oxoethylating agent, such as ethyl chloroformate, to introduce the 2-oxoethyl group. This reaction is carried out under mild conditions, often in an organic solvent like acetonitrile, with a base such as sodium hydride to promote the reaction.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[2-[4-[(3-fluorophenyl)methyl]piperazin-1-yl]-2-oxoethyl]ethanesulfonamide can undergo various chemical reactions, including:
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Oxidation: : The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of sulfone derivatives.
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Reduction: : Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, which may reduce the oxo group to a hydroxyl group.
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Substitution: : The piperazine ring and the fluorophenyl group can undergo nucleophilic substitution reactions, particularly in the presence of strong nucleophiles like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Hydroxylated derivatives.
Substitution: Various substituted piperazine derivatives depending on the nucleophile used.
Scientific Research Applications
N-[2-[4-[(3-fluorophenyl)methyl]piperazin-1-yl]-2-oxoethyl]ethanesulfonamide has several scientific research applications:
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Medicinal Chemistry: : It is investigated for its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders due to its ability to interact with neurotransmitter receptors.
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Biological Studies: : The compound is used in studies exploring its effects on cellular pathways and its potential as an inhibitor of specific enzymes or receptors.
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Chemical Biology: : It serves as a tool compound in chemical biology to study the interactions between small molecules and biological macromolecules.
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Industrial Applications: : The compound may be used in the development of new materials or as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of N-[2-[4-[(3-fluorophenyl)methyl]piperazin-1-yl]-2-oxoethyl]ethanesulfonamide involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The piperazine ring allows for binding to receptor sites, while the fluorophenyl group enhances its affinity and specificity. The ethanesulfonamide moiety may contribute to the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
N-[2-[4-[(4-fluorophenyl)methyl]piperazin-1-yl]-2-oxoethyl]ethanesulfonamide: Similar structure but with a different fluorophenyl substitution pattern.
N-[2-[4-[(3-chlorophenyl)methyl]piperazin-1-yl]-2-oxoethyl]ethanesulfonamide: Contains a chlorophenyl group instead of a fluorophenyl group.
N-[2-[4-[(3-methylphenyl)methyl]piperazin-1-yl]-2-oxoethyl]ethanesulfonamide: Features a methyl group instead of a fluorine atom.
Uniqueness
N-[2-[4-[(3-fluorophenyl)methyl]piperazin-1-yl]-2-oxoethyl]ethanesulfonamide is unique due to the specific positioning of the fluorine atom on the phenyl ring, which can significantly influence its biological activity and receptor binding properties. This fluorine substitution can enhance the compound’s metabolic stability and alter its pharmacokinetic profile compared to its analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
